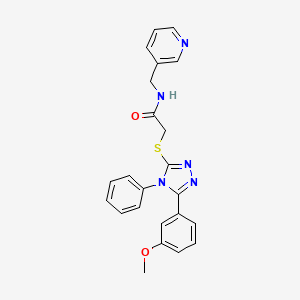

2-((5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-3-ylmethyl)acetamide

Description

This compound features a 1,2,4-triazole core substituted at position 4 with a phenyl group and at position 5 with a 3-methoxyphenyl moiety. A thioether bridge connects the triazole ring to an acetamide group, which is further functionalized with a pyridin-3-ylmethyl substituent on the nitrogen atom.

Properties

IUPAC Name |

2-[[5-(3-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O2S/c1-30-20-11-5-8-18(13-20)22-26-27-23(28(22)19-9-3-2-4-10-19)31-16-21(29)25-15-17-7-6-12-24-14-17/h2-14H,15-16H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKXSJDGGAULMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NCC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-3-ylmethyl)acetamide is a derivative of the 1,2,4-triazole family, which has gained attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are a class of compounds known for their broad spectrum of biological activities, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory effects. The presence of various substituents on the triazole ring can significantly influence the biological activity of these compounds. The specific compound in focus incorporates both a thioether and a pyridine moiety, which may enhance its pharmacological profile.

Antimicrobial Activity

Research indicates that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one studied have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of nucleic acid synthesis or disruption of cell wall integrity.

Table 1: Antimicrobial Activity Comparison

| Compound Name | MIC (μg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | S. aureus, E. coli |

| Reference Compound A | 0.125 | S. aureus |

| Reference Compound B | 0.68 | E. coli |

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. They have been found to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. In vitro studies suggest that the compound may exhibit selective cytotoxicity against certain cancer cell lines.

Case Study: Cytotoxicity Assessment

A study assessed the cytotoxic effects of various triazole derivatives on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that compounds with similar structures to our target compound showed IC50 values ranging from 10 to 30 μM.

The biological activity of the compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Many triazole derivatives act as enzyme inhibitors (e.g., inhibiting DNA gyrase), which is crucial for bacterial replication.

- Receptor Modulation : The pyridine moiety may facilitate interaction with various receptors involved in signaling pathways related to inflammation and cancer progression.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazole derivatives can induce oxidative stress in cancer cells, leading to cell death.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of triazole derivatives:

- Substituents on the Triazole Ring : Electron-donating groups (like methoxy) at specific positions have been shown to enhance antimicrobial activity.

- Thioether Linkage : This functional group can improve lipophilicity and membrane permeability, facilitating better bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Ring

4-Ethyl-5-(pyridin-4-yl) Substitution ()

The compound 2-((4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide replaces the phenyl and 3-methoxyphenyl groups with a pyridin-4-yl and ethyl group.

5-(Thiophen-2-ylmethyl) Substitution ()

Safonov (2020) synthesized N'-substituted 2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides.

Variations in the Acetamide Substituent

N-(2,6-Dibromo-4-methylphenyl) Group ()

The compound 2-((4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dibromo-4-methylphenyl)acetamide features bromine atoms on the acetamide’s aryl group.

N-(2-Chloro-5-(trifluoromethyl)phenyl) Group ()

The trifluoromethyl group in 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide acts as a bioisostere, mimicking steric and electronic properties of methyl or methoxy groups.

S-Alkylation Strategies ()

Benzofuran-triazole hybrids were synthesized via three S-alkylation methods.

Research Implications

- Biological Activity : The pyridin-3-ylmethyl group in the target compound may offer superior acetylcholinesterase inhibition compared to phenyl or halogenated analogs, as seen in benzofuran-triazole hybrids .

- Synthetic Scalability: Methods from Safonov (2020) and Hotsulia et al. (2019) highlight the feasibility of modular synthesis for optimizing substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.